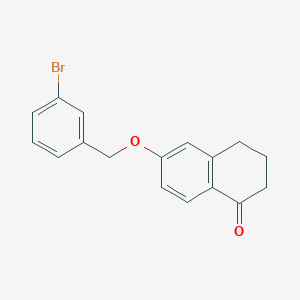
6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a bromobenzyl group attached to a dihydronaphthalenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 3-bromobenzyl bromide with a suitable naphthalenone derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominated compounds.
化学反应分析
Types of Reactions
6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The dihydronaphthalenone core can be oxidized to form more complex structures.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of alcohol derivatives.
科学研究应用
6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The bromobenzyl group can participate in halogen bonding, while the dihydronaphthalenone core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
3-Bromobenzyl bromide: A precursor in the synthesis of 6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one.
3-Bromophenol: Another brominated compound with different reactivity and applications.
4-((3-Bromobenzyl)oxy)-3-chlorophenyl)boronic acid: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its combination of a bromobenzyl group and a dihydronaphthalenone core
属性
CAS 编号 |
1306540-15-7 |
|---|---|
分子式 |
C17H15BrO2 |
分子量 |
331.2 g/mol |
IUPAC 名称 |
6-[(3-bromophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H15BrO2/c18-14-5-1-3-12(9-14)11-20-15-7-8-16-13(10-15)4-2-6-17(16)19/h1,3,5,7-10H,2,4,6,11H2 |
InChI 键 |
XEWIJBLUIQWBRA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC(=CC=C3)Br)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



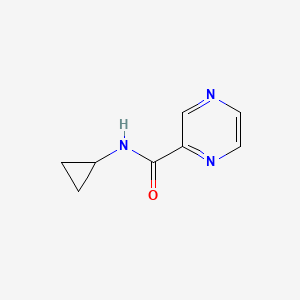
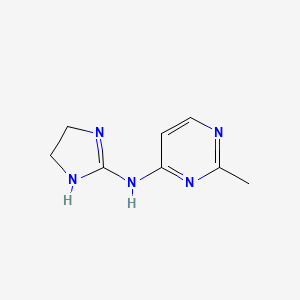
![2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B13102173.png)
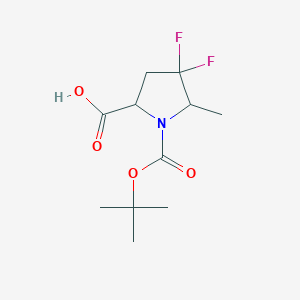

![17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8,10,12,19(28),21,23,25,29,31,33,35,38,40,42-octadecaene-4,7,14,20,27,37-hexone](/img/structure/B13102188.png)
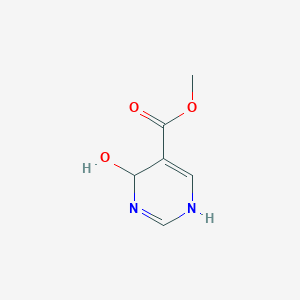



![3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13102221.png)


